Cas no 53643-12-2 (4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose)

4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose structure
53643-12-2 structure
Produktname:4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose
CAS-Nr.:53643-12-2
MF:C26H34N2O13
MW:582.553768634796
CID:56450
PubChem ID:171284

4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Methylumbelliferyl beta-D-N,N'-diacetylchitobioside
    • 4-Methylumbelliferyl Di-N-Acetyl-β-D-chitobiose
    • 4-Methylumbelliferyl N,N-diacetyl-β-D-chitobioside
    • 4-Methylumbelliferyl
    • N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • 4-Methylumbelliferyl beta -D-N,N'-diacetylchitobioside
    • NS00071251
    • N-((2S,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-ACETAMIDO-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL)OXY)-4-HYDROXY-6-(HYDROXYMETHYL)-2-((4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)OXAN-3-YL)ACETAMIDE
    • 4-Methylumbelliferyl N,N-diacetyl-b-D-chitobioside
    • A-D-chitobiose
    • fluorogenic substrate
    • N-((2R,3R,4R,5S,6S)-2-((2R,3R,4S,5S,6S)-5-ACETAMIDO-2-(HYDROXYMETHYL)-6-(4-METHYL-2-OXIDANYLIDENE-CHROMEN-7-YL)OXY-4-OXIDANYL-OXAN-3-YL)OXY-6-(HYDROXYMETHYL)-4,5-BIS(OXIDANYL)OXAN-3-YL)ETHANAMIDE
    • 4-Methylumbelliferyl beta-D-N,N'-diacetylchitobioside hydrate
    • 53643-12-2
    • 4-Methylumbelliferyl-N,N-diacetylchitobioside
    • 4-METHYLUMBELLIFERYL BETA-D-N,N'-DIACETYL-CHITOBIOSIDE
    • DB02759
    • 4-Methylumbelliferyl-N,N'-diacetyl-beta-D-chitobioside
    • Q27460928
    • 4-Methylumbelliferyl Di-N-Acetyl-?-D-chitobiose
    • METHYLUMBELLIFERYL-N,N'-DIACETYLCHITOBIOSIDE
    • PD060002
    • 4-Methylumbelliferyl Di-N-Acetyl-
    • DTXSID30201881
    • 4-METHYL-UMBELLIFERYL-N-ACETYL-CHITOBIOSE
    • 4-methyl-2-oxo-2H-chromen-7-yl 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-beta-D-glucopyranoside
    • SYW68VG2T6
    • 4MU-NAG2, Sigma
    • A-D-chitobioside
    • AKOS015897096
    • N,N'-Diacetyl-4-methylumbelliferyl-beta-D-chitobioside
    • 4-METHYLUMBELLIFERYL N,N'-DIACETYL-.BETA.-CHITOBIOSIDE
    • 4-METHYLUMBELLIFERYL DI-N-ACETYL-BETA-D-CHITOBIOSE
    • 4-Methylumbelliferyl N,N-diacetyl--D-chitobioside
    • 4-Methylumbelliferyl N,N-diacetyl-
    • 4-METHYLUMBELLIFERYL .BETA.-D-NN'-DIACETYLCHITOBIOSIDE
    • 4-methylumbelliferyl beta-D-N,N-diacetylchitobiose
    • 4-Mudacb
    • 4-METHYLUMBELLIFERYL CHITOBIOSE
    • 2H-1-Benzopyran-2-one, 7-((2-(acetylamino)-4-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranosyl)oxy)-4-methyl-
    • N-((2S,3R,4R,5S,6R)-5-((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)tetrahydro-2H-pyran-3-yl)acetamide
    • BDBM10848
    • N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-3-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • 7-((2-(ACETYLAMINO)-4-O-(2-(ACETYLAMINO)-2-DEOXY-.BETA.-D-GLUCOPYRANOSYL)-2-DEOXY-.BETA.-D-GLUCOPYRANOSYL)OXY)-4-METHYL-2H-1-BENZOPYRAN-2-ONE
    • UNII-SYW68VG2T6
    • MUF-diNAG
    • HY-W040116
    • 4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose
    • CS-W020856
    • MDL: MFCD00082499
    • Inchi: InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1
    • InChI-Schlüssel: UPSFMJHZUCSEHU-JYGUBCOQSA-N
    • Lächelt: CC1=CC(OC2=C1C=CC(O[C@H]3[C@H](NC(C)=O)[C@@H](O)[C@H](O[C@H]4[C@H](NC(C)=O)[C@@H](O)[C@H](O)[C@H](O4)CO)[C@H](O3)CO)=C2)=O

Berechnete Eigenschaften

  • Genaue Masse: 582.20600
  • Monoisotopenmasse: 582.206
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 7
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 15
  • Schwere Atomanzahl: 41
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 994
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _2.9
  • Topologische Polaroberfläche: 223A^2

Experimentelle Eigenschaften

  • Dichte: 1.5±0.1 g/cm3
  • Schmelzpunkt: Not available
  • Siedepunkt: 1000.7±65.0 °C at 760 mmHg
  • Flammpunkt: 559.0±34.3 °C
  • Brechungsindex: 1.638
  • Löslichkeit: DMF: 10 mg/mL, clear, colorless
  • PSA: 226.48000
  • LogP: -1.82630
  • Dampfdruck: 0.0±0.3 mmHg at 25°C

4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1035015-25mg
MUF-diNAG
53643-12-2 98%
25mg
¥8190.00 2024-05-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69134-5mg
4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside
53643-12-2 98%
5mg
¥1947.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-216939-5 mg
4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside,
53643-12-2
5mg
¥1,730.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-216939A-25 mg
4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside,
53643-12-2
25mg
¥6,656.00 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69134-1mg
4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside
53643-12-2 98%
1mg
¥972.00 2022-04-26
TRC
M334420-2mg
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose
53643-12-2
2mg
$144.00 2023-05-17
TRC
M334420-50mg
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose
53643-12-2
50mg
$ 1598.00 2023-09-07
TRC
M334420-10mg
4-Methylumbelliferyl Di-N-Acetyl-b-D-chitobiose
53643-12-2
10mg
$379.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M94070-100mg
4-Methylumbelliferyl N,N-diacetyl-β-D-chitobioside
53643-12-2
100mg
¥17428.0 2021-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69134-10mg
4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside
53643-12-2 98%
10mg
¥3292.00 2022-04-26

Artikel empfehlen

Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Minglong (Xianning) Medicine Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.